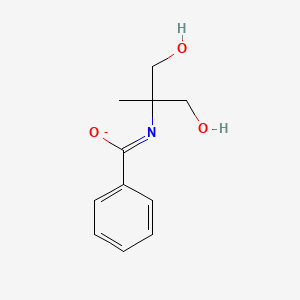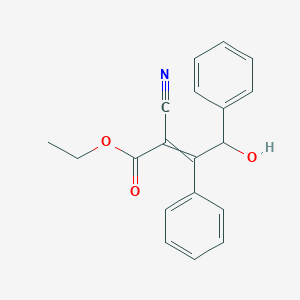
Phosphonic acid, (2-acetyl-3-oxo-1-butenyl)-, diethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonic acid, (2-acetyl-3-oxo-1-butenyl)-, diethyl ester is a chemical compound with the molecular formula C10H17O5P It is a derivative of phosphonic acid, characterized by the presence of a diethyl ester group and a 2-acetyl-3-oxo-1-butenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (2-acetyl-3-oxo-1-butenyl)-, diethyl ester typically involves the reaction of diethyl phosphite with an appropriate α,β-unsaturated carbonyl compound. The reaction is usually carried out under controlled conditions, such as in the presence of a base like sodium hydride or potassium carbonate, to facilitate the formation of the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels.
化学反応の分析
Types of Reactions
Phosphonic acid, (2-acetyl-3-oxo-1-butenyl)-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce alcohols. Substitution reactions can result in the formation of various esters or amides.
科学的研究の応用
Phosphonic acid, (2-acetyl-3-oxo-1-butenyl)-, diethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for understanding biological pathways involving phosphonates.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or as a component in drug delivery systems.
Industry: It is utilized in the production of specialty chemicals and as an additive in various industrial processes.
作用機序
The mechanism by which phosphonic acid, (2-acetyl-3-oxo-1-butenyl)-, diethyl ester exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of specific biochemical pathways, depending on its structure and functional groups. The diethyl ester group allows for better membrane permeability, enhancing its bioavailability and effectiveness in biological systems.
類似化合物との比較
Similar Compounds
- Phosphonic acid, (2-acetyl-3-oxo-1-butenyl)-, dimethyl ester
- Phosphonic acid, (2-acetyl-3-oxo-1-butenyl)-, dipropyl ester
- Phosphonic acid, (2-acetyl-3-oxo-1-butenyl)-, dibutyl ester
Uniqueness
Phosphonic acid, (2-acetyl-3-oxo-1-butenyl)-, diethyl ester is unique due to its specific ester groups and the presence of the 2-acetyl-3-oxo-1-butenyl moiety. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry. Its ability to undergo various chemical reactions and its potential biological activity further distinguish it from similar compounds.
特性
CAS番号 |
65966-95-2 |
|---|---|
分子式 |
C10H17O5P |
分子量 |
248.21 g/mol |
IUPAC名 |
3-(diethoxyphosphorylmethylidene)pentane-2,4-dione |
InChI |
InChI=1S/C10H17O5P/c1-5-14-16(13,15-6-2)7-10(8(3)11)9(4)12/h7H,5-6H2,1-4H3 |
InChIキー |
BNVJTEDCLMWPSY-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(C=C(C(=O)C)C(=O)C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(4-Bromophenyl)-3-chloroprop-2-en-1-ylidene]hydroxylamine](/img/structure/B14477006.png)

![Methyl 2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzoate](/img/structure/B14477014.png)





![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]heptane-1-sulfonamide](/img/structure/B14477045.png)





